Benzothiazol-2-ylméthyl-méthyl-amine

Vue d'ensemble

Description

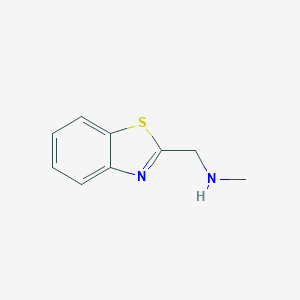

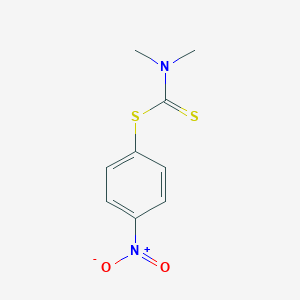

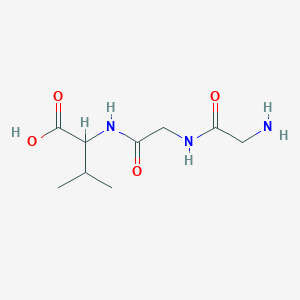

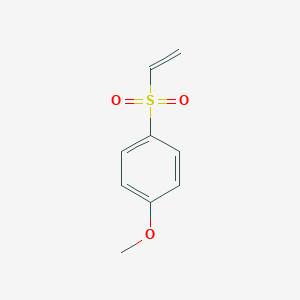

Benzothiazol-2-ylmethyl-methyl-amine is a chemical compound with the molecular formula C9H10N2S . It is a derivative of benzothiazole, a bicyclic compound with fused benzene and thiazole rings .

Synthesis Analysis

Modern approaches to the synthesis of benzothiazole derivatives involve the use of 2-amino and 2-mercapto substituted benzothiazoles . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The synthesis of the derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is possible from the corresponding nitro-derivatives by pre-protection of the 2-amino group followed by reduction of the nitro to the amino group and its functionalization .Molecular Structure Analysis

The molecular structure of Benzothiazol-2-ylmethyl-methyl-amine is based on the benzothiazole moiety, which is a bicyclic system with fused benzene and thiazole rings .Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Physical And Chemical Properties Analysis

Benzothiazol-2-ylmethyl-methyl-amine has a molecular weight of 178.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 53.2 Ų .Applications De Recherche Scientifique

Chimie médicinale : Applications anticancéreuses

Les dérivés du benzothiazole ont été identifiés comme de puissants agents anticancéreux. La structure de base du benzothiazole est essentielle à l'activité pharmacologique, les modifications à la position 2 améliorant l'efficacité. Des recherches indiquent que ces composés peuvent agir comme des inhibiteurs enzymatiques, interférant avec la prolifération et la survie des cellules cancéreuses .

Activité antimicrobienne

Le groupe benzothiazole est connu pour présenter des propriétés antibactériennes et antifongiques significatives. Cela en fait un échafaudage précieux pour le développement de nouveaux agents antimicrobiens, en particulier face à la résistance croissante aux antibiotiques .

Chimie agricole : Régulateurs de croissance des plantes

Les benzothiazoles servent de régulateurs de croissance des plantes, influençant diverses étapes du développement des plantes. Ils peuvent être utilisés pour améliorer les rendements des cultures et protéger les plantes des facteurs de stress environnementaux .

Chimie verte : Processus de synthèse

Dans le contexte de la chimie verte, les benzothiazoles sont synthétisés en utilisant des processus respectueux de l'environnement. Cela inclut les réactions de condensation avec des aldéhydes, des cétones, des acides ou des chlorures d'acyle, et la cyclisation de thioamides ou de dioxyde de carbone (CO2) comme matières premières. Ces méthodes visent à réduire l'impact environnemental de la synthèse chimique .

Agents neuroprotecteurs

Les composés benzothiazole ont montré un potentiel prometteur comme agents neuroprotecteurs. Ils peuvent offrir des avantages thérapeutiques dans les maladies neurodégénératives telles que la maladie de Parkinson en protégeant les cellules neuronales des dommages .

Matériaux fluorescents et réactifs d'imagerie

En raison de leurs propriétés fluorescentes, les benzothiazoles sont utilisés dans le développement de réactifs d'imagerie. Ils peuvent être utilisés dans diverses procédures diagnostiques, y compris l'imagerie du cancer, pour améliorer la visualisation des processus biologiques .

Safety and Hazards

Orientations Futures

While specific future directions for Benzothiazol-2-ylmethyl-methyl-amine are not mentioned in the search results, benzothiazoles are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that they may have potential for developing new drugs and materials .

Mécanisme D'action

Target of Action

The primary targets of Benzothiazol-2-ylmethyl-methyl-amine are MmpL3 , a mycobacterial mycolic acid transporter , and DprE1 , a target in search of a potent inhibitor with enhanced anti-tubercular activity . These targets play a crucial role in the survival and virulence of Mycobacterium tuberculosis .

Mode of Action

Benzothiazol-2-ylmethyl-methyl-amine interacts with its targets, leading to inhibition of their function . The compound’s interaction with MmpL3 disrupts the transport of mycolic acid, an essential component of the mycobacterial cell wall . This disruption can lead to the death of the bacteria .

Biochemical Pathways

It is known that the compound interferes with the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall . This interference disrupts the integrity of the cell wall, leading to bacterial death .

Pharmacokinetics

The compound’s molecular weight of 17825 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of Benzothiazol-2-ylmethyl-methyl-amine’s action is the inhibition of mycobacterial growth . By disrupting the function of MmpL3 and DprE1, the compound interferes with the synthesis of mycolic acid and the integrity of the mycobacterial cell wall, leading to bacterial death .

Action Environment

The efficacy and stability of Benzothiazol-2-ylmethyl-methyl-amine can be influenced by various environmental factors. For instance, the compound’s storage temperature should be 2-8°C, and it should be protected from light . These conditions help maintain the compound’s stability and ensure its efficacy .

Analyse Biochimique

Biochemical Properties

Benzothiazol-2-ylmethyl-methyl-amine has been found to interact with various enzymes and proteins. For instance, benzothiazole derivatives have been shown to inhibit BCL-2, a family of enzymes involved in apoptosis . The nature of these interactions is often characterized by the binding of the benzothiazole molecule to the active site of the enzyme, leading to inhibition of the enzyme’s activity .

Cellular Effects

The effects of Benzothiazol-2-ylmethyl-methyl-amine on cellular processes are diverse. For example, benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may influence cellular metabolism and gene expression in Mycobacterium tuberculosis . Additionally, these compounds have been found to alleviate haloperidol-induced catalepsy in mice, suggesting an impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of Benzothiazol-2-ylmethyl-methyl-amine involves binding interactions with biomolecules and changes in gene expression. For instance, benzothiazole derivatives have been found to bind to the BCL-2 enzyme, inhibiting its activity and promoting apoptosis . Furthermore, these compounds have been found to exhibit good binding interactions with the adenosine A2A receptor, suggesting a potential role in the regulation of neurotransmission .

Temporal Effects in Laboratory Settings

The effects of Benzothiazol-2-ylmethyl-methyl-amine can change over time in laboratory settings. For instance, benzothiazole derivatives have been found to exhibit varying degrees of BCL-2 inhibitory activity over time

Dosage Effects in Animal Models

The effects of Benzothiazol-2-ylmethyl-methyl-amine can vary with different dosages in animal models. For example, benzothiazole derivatives have been found to alleviate haloperidol-induced catalepsy in mice at certain dosages

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-10-6-9-11-7-4-2-3-5-8(7)12-9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUPROQYVHMNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17681-30-0 | |

| Record name | (1,3-benzothiazol-2-ylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-3-Chloro-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-5-ol](/img/structure/B106096.png)